molecular formula C13H11FN2O3S B2866006 4-fluoro-N-(3-sulfamoylphenyl)benzamide CAS No. 752218-92-1

4-fluoro-N-(3-sulfamoylphenyl)benzamide

Cat. No.: B2866006
CAS No.: 752218-92-1
M. Wt: 294.3
InChI Key: GPPIPJHLOJHQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-fluoro-N-(3-sulfamoylphenyl)benzamide” is a chemical compound with the molecular formula C13H11FN2O3S . It has an average mass of 294.301 Da and a monoisotopic mass of 294.047455 Da .


Synthesis Analysis

The synthesis of benzamides, which includes compounds like “this compound”, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide moiety that is N-linked to a benzyl group . The exact 3D structure can be viewed using specific software .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C13H11FN2O3S, an average mass of 294.301 Da, and a monoisotopic mass of 294.047455 Da .

Scientific Research Applications

Histone Deacetylase Inhibition and Antitumor Activity

4-Fluoro-N-(3-sulfamoylphenyl)benzamide is a benzamide derivative investigated for its ability to inhibit histone deacetylase (HDAC). HDAC inhibition is a significant mechanism in cancer treatment, influencing gene expression and inducing cell cycle arrest and apoptosis in tumor cells. A study by Saito et al. (1999) demonstrated that benzamide derivatives, similar to MS-27-275, exhibit marked in vivo antitumor activity against various human tumors. These compounds cause hyperacetylation of nuclear histones and induce antitumor effects by altering cell cycle distribution and increasing G1-phase cells while decreasing S-phase cells (Saito et al., 1999).

Serotonin 1A Receptors in Alzheimer's Disease

This compound, as a selective serotonin 1A (5-HT(1A)) molecular imaging probe, has been used in conjunction with positron emission tomography (PET) for quantifying 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. Kepe et al. (2006) utilized this compound to demonstrate significant decreases in receptor densities in both hippocampi and raphe nuclei of Alzheimer's disease patients, correlating with worsening clinical symptoms and decreased glucose utilization (Kepe et al., 2006).

Carbonic Anhydrase Inhibition

Research by Bilginer et al. (2019) highlighted the role of 4-fluoro substituted benzamide derivatives as carbonic anhydrase inhibitors. These compounds demonstrated effective inhibitory action against human carbonic anhydrase I and II, suggesting potential applications in treating conditions where the activity of these isoforms is dysregulated (Bilginer et al., 2019).

Synthesis of Novel Compounds

Studies have also focused on synthesizing novel compounds using this compound as a starting material. For instance, Ulus et al. (2013) synthesized novel acridine sulfonamide compounds by coupling this benzamide with cyclic-1,3-diketones and aromatic aldehydes. These compounds were investigated as inhibitors of the metalloenzyme carbonic anhydrase, showing high affinity and inhibition against certain isoforms (Ulus et al., 2013).

Properties

IUPAC Name

4-fluoro-N-(3-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3S/c14-10-6-4-9(5-7-10)13(17)16-11-2-1-3-12(8-11)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPIPJHLOJHQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.